Superior In Silico Binding Affinity for the p62-ZZ Domain
In a head-to-head in silico docking study, YOK-1304 exhibited the most favorable binding energy to the p62-ZZ domain among three screened autophagy-targeting ligands, surpassing both YOK-2204 and YTK-105 [1]. This superior binding score suggests a higher intrinsic affinity for the target, which is a foundational requirement for effective AUTOTAC degrader design.
| Evidence Dimension | In silico docking score to p62-ZZ domain |
|---|---|
| Target Compound Data | YOK-1304: −5.8 kcal/mol |
| Comparator Or Baseline | YOK-2204: −5.5 kcal/mol; YTK-105: −4.0 kcal/mol |
| Quantified Difference | 0.3 kcal/mol over YOK-2204; 1.8 kcal/mol over YTK-105 |
| Conditions | 3D structure modeling and SAR studies on the p62 ZZ domain |
Why This Matters
A more stable, lower-energy docking score for YOK-1304 directly quantifies its superior predicted binding affinity, making it the preferred candidate for initial AUTOTAC synthesis to maximize target engagement.
- [1] Ji, C.H., et al. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system. Nature Communications, 2022, 13, 904. View Source
